molecular formula C18H23ClN2O2 B11156027 1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11156027
M. Wt: 334.8 g/mol
InChI Key: ARCZPHNOTOYLPP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group, a cycloheptyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-chlorophenyl group using electrophilic aromatic substitution.

    Attachment of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines

Scientific Research Applications

1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol: Known for its anticonvulsant activity.

    4-(4-chlorophenyl)-1,2,3-triazole: Studied for its antimicrobial properties.

    Paclobutrazol: A plant growth regulator with a similar 4-chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H23ClN2O2/c19-14-7-9-16(10-8-14)21-12-13(11-17(21)22)18(23)20-15-5-3-1-2-4-6-15/h7-10,13,15H,1-6,11-12H2,(H,20,23)

InChI Key

ARCZPHNOTOYLPP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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